4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide

Catalog No.
S537806
CAS No.
444723-13-1
M.F
C23H30N6O2
M. Wt
422.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-die...

CAS Number

444723-13-1

Product Name

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

XHEQSRJCJTWWAH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3

Solubility

soluble in DMSO, not soluble in water

Synonyms

4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, NU 6140, NU-6140, NU6140

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3

Description

The exact mass of the compound 4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide is 422.24302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CDK Inhibition:

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, also known as NU6140, is a small molecule that functions as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes crucial for regulating the cell cycle. NU6140 binds competitively to the ATP-binding pocket of CDKs, preventing them from phosphorylating downstream targets and halting cell cycle progression .

Studies have shown NU6140 to be particularly effective against CDK1/cyclin B, CDK2/cyclin A, CDK4/cyclin D, CDK5/p25, and CDK7/cyclin H, with varying inhibitory concentrations (IC50) for each complex . This broad-spectrum CDK inhibition makes NU6140 a valuable research tool for investigating the roles of specific CDKs in cell cycle control and differentiation.

Cell Cycle Arrest and Apoptosis Induction:

By inhibiting CDKs, NU6140 disrupts the orderly progression of the cell cycle. This leads to cell cycle arrest, typically at the G2/M phase transition, where cells prepare for mitosis. Studies have shown that NU6140 treatment results in the accumulation of cells in G2/M phase, preventing them from entering mitosis and dividing .

Furthermore, NU6140 can induce apoptosis, or programmed cell death, in cancer cells. This apoptotic effect is believed to be mediated by the activation of caspases, a family of proteases responsible for dismantling cellular components during cell death. Additionally, NU6140 has been shown to downregulate survivin, a protein that promotes cell survival and inhibits apoptosis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

422.24302

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cdk2 inhibitor IV

Dates

Modify: 2023-08-15
1: Pennati M, Campbell AJ, Curto M, Binda M, Cheng Y, Wang LZ, Curtin N, Golding  BT, Griffin RJ, Hardcastle IR, Henderson A, Zaffaroni N, Newell DR. Potentiation  of paclitaxel-induced apoptosis by the novel cyclin-dependent kinase inhibitor NU6140: a possible role for survivin down-regulation. Mol Cancer Ther. 2005 Sep;4(9):1328-37. PubMed PMID: 16170024.

Explore Compound Types